![molecular formula C15H18O3S B14243620 (1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 510730-05-9](/img/structure/B14243620.png)
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic hexane ring system with a sulfonyl group attached to a trimethylbenzene moiety. Its stereochemistry is defined by the (1R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[3.1.0]hexan-2-one with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonylated product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or alcohols replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one is unique due to its specific stereochemistry and the presence of both a sulfonyl and a ketone group
Propriétés
Numéro CAS |
510730-05-9 |
|---|---|
Formule moléculaire |
C15H18O3S |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(1R,5R)-1-(2,4,6-trimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C15H18O3S/c1-9-6-10(2)14(11(3)7-9)19(17,18)15-8-12(15)4-5-13(15)16/h6-7,12H,4-5,8H2,1-3H3/t12-,15-/m1/s1 |
Clé InChI |
KANCPFNQDOWHLL-IUODEOHRSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[C@]23C[C@H]2CCC3=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C23CC2CCC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



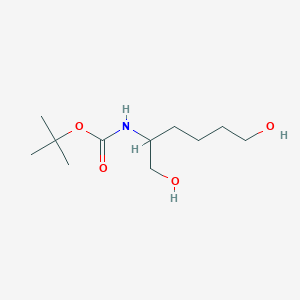
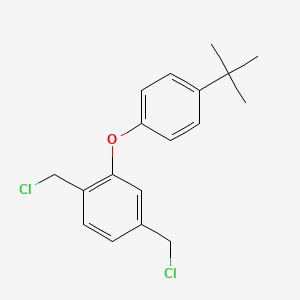
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

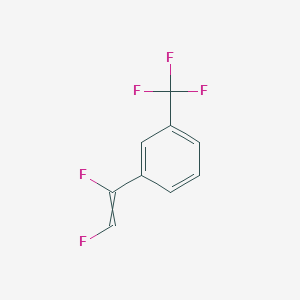
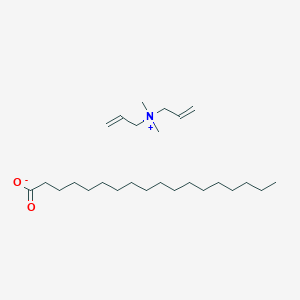
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

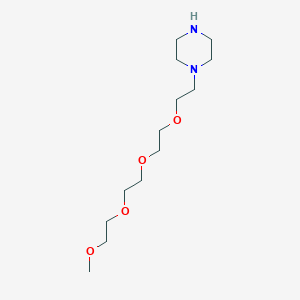
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
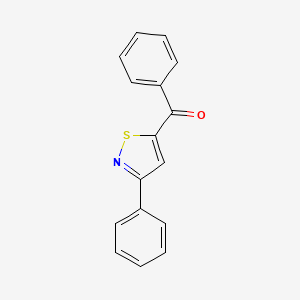

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
